molecular formula C10H6BrF4NO3 B8104746 Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate

Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate

Cat. No. B8104746
M. Wt: 344.06 g/mol
InChI Key: RAEHJRHAWNTLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate is a useful research compound. Its molecular formula is C10H6BrF4NO3 and its molecular weight is 344.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate and related compounds have been utilized in the synthesis of fluorinated compounds, which are significant in various fields including pharmaceuticals, polymers, and pesticides. For instance, Baer et al. (1985) synthesized derivatives of (S)-2-fluoro-L-daunosamine and (S)-2-fluoro-D-ristosamine, starting from compounds like methyl 2-benzamido-4, 6-O-benzylidene-2-deoxy-3-O-(methylsulfonyl)-alpha-D-glucopyranoside, which is closely related to the chemical structure (Baer & Jaworska-Sobiesiak, 1985).

Applications in Nucleoside Synthesis

Another application involves the synthesis of nucleosides, which are vital components in biological systems. For example, the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones, starting with radical addition to methyl 2,3,3-trifluoroprop-2-enoate and subsequent reactions, demonstrates the versatility of fluorinated compounds in creating complex structures like nucleosides (Hajduch et al., 2014).

Role in Organic Synthesis

The compound is also significant in organic synthesis, particularly in the formation of specific molecular structures. Sylvester & Benedict (2021) described the synthesis and characterization of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. This research highlights the use of such compounds in achieving specific molecular configurations, which are important in the study of organic molecules' properties (Sylvester & Benedict, 2021).

Inhibitors and Antiviral Agents

Research into the potential use of fluorinated compounds as inhibitors and antiviral agents is another area of application. Vedula et al. (2010) identified a compound with significant influenza virus inhibition, showcasing the potential of such chemicals in medicinal chemistry (Vedula et al., 2010).

Crystallography and Material Science

These compounds are also valuable in crystallography and material science. The study of their crystal structures provides insights into molecular interactions and properties, which can be essential for the development of new materials and pharmaceuticals (Li et al., 2005).

properties

IUPAC Name

methyl 2-bromo-5-fluoro-3-[(2,2,2-trifluoroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF4NO3/c1-19-8(17)5-2-4(12)3-6(7(5)11)16-9(18)10(13,14)15/h2-3H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHJRHAWNTLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)NC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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